3-(Piperidin-1-yl)-2H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinolin-1-one
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Overview
Description
3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused to a pyrimidoisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLIN-1-ONE can be achieved through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions are optimized to achieve high yields in shorter reaction times . The synthesized compounds are characterized by IR, 1H and 13C NMR spectroscopy, and mass spectroscopy .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLIN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Isoquinoline Derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.
Tetrahydroisoquinoline Derivatives: These compounds are known for their diverse biological activities and are used in drug development.
Uniqueness
3-(PIPERIDIN-1-YL)-1H,2H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLIN-1-ONE is unique due to its fused ring structure, which combines the properties of both piperidine and pyrimidoisoquinoline. This unique structure contributes to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
3-piperidin-1-yl-7,8,9,10-tetrahydro-2H-pyrimido[4,5-c]isoquinolin-1-one |
InChI |
InChI=1S/C16H20N4O/c21-15-13-12-7-3-2-6-11(12)10-17-14(13)18-16(19-15)20-8-4-1-5-9-20/h10H,1-9H2,(H,17,18,19,21) |
InChI Key |
ZZGDLUCXFHYSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=C4CCCCC4=C3C(=O)N2 |
Origin of Product |
United States |
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